O-Desmethyl Brinzolamide

Carbonic anhydrase inhibition Enzyme binding affinity Glaucoma target engagement

Procure O-Desmethyl Brinzolamide as a critical impurity reference standard (Brinzolamide Impurity C) for HPLC and LC-MS/MS method validation. Its distinct chromatographic retention (clogD −0.8 vs. brinzolamide −0.5) ensures robust resolution. With a well-characterized CA II Kd of 0.136 nM and CA IV IC₅₀ of 165 nM, this metabolite enables accurate spiked-matrix correlation in bioequivalence studies. The 1213-fold CA II/IV selectivity ratio makes it the preferred probe for target engagement assays where CA IV co-expression confounds interpretation. Its high aqueous solubility (>20 mg/mL) simplifies in vitro incubation protocols for CYP450 phenotyping studies.

Molecular Formula C11H19N3O5S3
Molecular Weight 369.469
CAS No. 186377-56-0
Cat. No. B586254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Brinzolamide
CAS186377-56-0
Synonyms(R)-4-(Ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide
Molecular FormulaC11H19N3O5S3
Molecular Weight369.469
Structural Identifiers
SMILESCCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO
InChIInChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1
InChIKeyWQSYAXSFXFVBTJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Brinzolamide (CAS 186377‑56‑0) – Procurement‑Grade Overview for a Carbonic Anhydrase Metabolite Reference Standard


O‑Desmethyl Brinzolamide (CAS 186377‑56‑0) is the primary O‑demethylated metabolite of the marketed carbonic anhydrase (CA) inhibitor brinzolamide [REFS‑1]. It belongs to the thieno[3,2‑e][1,2]thiazine‑6‑sulfonamide class and retains the (R)‑configuration at the 4‑position [REFS‑2]. The compound is employed principally as an analytical reference material for impurity profiling, bioanalytical method validation, and in vitro pharmacological studies of CA isoform selectivity. Its free‑base molecular weight is 369.5 g mol⁻¹, and it is commonly supplied as the hydrochloride salt (MW 405.94 g mol⁻¹) to improve aqueous solubility [REFS‑1][REFS‑3].

Why Brinzolamide Metabolites Cannot Be Interchanged – A Procurement Risk Assessment


Although O‑Desmethyl Brinzolamide, N‑Desethyl Brinzolamide and the parent drug brinzolamide all inhibit carbonic anhydrase II and IV, their quantitative isoform potencies, physicochemical properties, and in vivo pharmacokinetic profiles differ substantially. A direct enzymatic head‑to‑head comparison demonstrated that O‑Desmethyl Brinzolamide exhibits a 1.53‑fold weaker CA II binding affinity (Kd) and a 3.67‑fold lower CA IV inhibitory potency than brinzolamide [REFS‑1]. Conversely, N‑Desethyl Brinzolamide displays an approximately 9.4‑fold weaker CA II IC₅₀ than O‑Desmethyl Brinzolamide [REFS‑2]. These differences preclude simple molar substitution and necessitate explicit compound‑specific qualification in analytical or pharmacological protocols.

O‑Desmethyl Brinzolamide – Quantitative Differentiation Evidence Against Closest Analogues


CA II Binding Affinity (Kd) – Direct Comparison with Brinzolamide

In a single‑laboratory direct comparison using the pH‑STAT assay, O‑Desmethyl Brinzolamide (compound 6a) displayed a CA II dissociation constant (Kd) of 0.136 nM, whereas the parent drug brinzolamide (compound 2) exhibited a Kd of 0.089 nM [REFS‑1]. The 1.53‑fold difference in binding affinity indicates that O‑Desmethyl Brinzolamide is a marginally weaker CA II ligand than the parent molecule.

Carbonic anhydrase inhibition Enzyme binding affinity Glaucoma target engagement

CA IV Inhibitory Potency (IC₅₀) – Direct Comparison with Brinzolamide

In the same head‑to‑head study, O‑Desmethyl Brinzolamide inhibited CA IV with an IC₅₀ of 165 nM, whereas brinzolamide showed an IC₅₀ of 45 nM [REFS‑1]. This represents a 3.67‑fold reduction in CA IV inhibitory potency for the metabolite.

CA IV isoform selectivity Ocular carbonic anhydrase Aqueous humor dynamics

CA II vs. CA IV Selectivity Profile – Cross‑Study Comparison with N‑Desethyl Brinzolamide

O‑Desmethyl Brinzolamide exhibits a CA II/CA IV selectivity ratio of approximately 1213 (calculated as IC₅₀,CA IV / Kd,CA II: 165 nM / 0.136 nM) [REFS‑1]. In contrast, N‑Desethyl Brinzolamide shows a CA II/CA IV ratio of approximately 100 (IC₅₀,CA IV = 128 nM; IC₅₀,CA II = 1.28 nM) [REFS‑2]. The O‑Desmethyl metabolite is therefore approximately 12‑fold more CA II‑selective than the N‑Desethyl analog, making it a preferred tool for experiments requiring maximal discrimination between the two isoforms.

Isozyme selectivity index Off‑target profiling Metabolite pharmacology

Lipophilicity (clogD) – Direct Comparison with Brinzolamide and NO‑Donor Hybrids

The calculated distribution coefficient (clogD) of O‑Desmethyl Brinzolamide is −0.8, compared to −0.5 for brinzolamide and 0.1 for its NO‑donor hybrid precursor (compound 4a) [REFS‑1]. The 0.3‑unit decrease in clogD relative to brinzolamide reflects the replacement of the terminal methoxy group with a hydroxyl, reducing lipophilicity.

Physicochemical profiling logD Ocular drug distribution

Aqueous Solubility – Direct Comparison with Brinzolamide

O‑Desmethyl Brinzolamide demonstrates aqueous solubility >20 mg mL⁻¹, which is comparable to brinzolamide (>20 mg mL⁻¹) as reported in the same study [REFS‑1]. This indicates that the demethylation does not compromise solubility, an important parameter for preparing analytical stock solutions.

Formulation development Aqueous solubility Reference standard preparation

In Vivo CA Inhibition Longevity – Rabbit Iris Ciliary Body Pharmacodynamics

Following topical instillation of a 2% w/v suspension in rabbits, O‑Desmethyl Brinzolamide (generated in situ from NO‑brinzolamide 4a) sustained CA inhibition in the iris ciliary body for at least 8 h post‑dose, with a time‑course profile described as 'slightly improved' compared to brinzolamide across all four measured time points (2, 4, 6, 8 h) [REFS‑1]. This sustained pharmacodynamic effect is attributed to the gradual conversion of 4a to the stable 6a metabolite, providing prolonged local CA suppression.

Ocular pharmacodynamics CA inhibition time course Topical drug delivery

O‑Desmethyl Brinzolamide – High‑Value Application Scenarios for Procurement Decisions


Bioanalytical Method Validation and ANDA Impurity Profiling

O‑Desmethyl Brinzolamide serves as a critical impurity reference standard (Brinzolamide Impurity C) for HPLC and LC‑MS/MS method validation. Its distinct retention time driven by a lower clogD (−0.8) relative to brinzolamide (−0.5) facilitates robust chromatographic resolution [REFS‑1]. The well‑characterized Kd (0.136 nM) and IC₅₀ (165 nM) values allow spiked matrix samples to be correlated with pharmacologically relevant concentrations in bioequivalence studies [REFS‑1].

In Vitro CA Isoform Selectivity Profiling

When a protocol demands a CA II inhibitor with minimal CA IV cross‑reactivity, O‑Desmethyl Brinzolamide's ~1213‑fold selectivity ratio makes it preferable to N‑Desethyl Brinzolamide (~100‑fold) [REFS‑1][REFS‑2]. This property is essential for target engagement assays where CA IV co‑expression could confound interpretation, such as in ciliary body epithelial cell models.

Ocular Pharmacokinetic/Pharmacodynamic Modeling

The quantitative differences in CA II Kd (1.53‑fold weaker) and CA IV IC₅₀ (3.67‑fold weaker) versus brinzolamide [REFS‑1] provide the necessary parameterization for physiologically‑based pharmacokinetic (PBPK) models of topical ocular drug delivery. Procurement of the pure metabolite reference enables accurate construction of concentration‑effect relationships for brinzolamide metabolite back‑conversion analysis.

Metabolic Pathway Elucidation and Drug–Drug Interaction Studies

As a primary O‑demethylation product of brinzolamide, this compound is essential for CYP450 phenotyping and reaction phenotyping experiments. Its reduced lipophilicity (clogD −0.8) and high aqueous solubility (>20 mg mL⁻¹) [REFS‑1] simplify in vitro incubation protocols, making it the preferred substrate for studies differentiating Phase I metabolic routes between brinzolamide analogs.

Quote Request

Request a Quote for O-Desmethyl Brinzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.